3(2H)-Pyridazinone,6-(dimethylamino)- 3(2H)-Pyridazinone,6-(dimethylamino)-
Brand Name: Vulcanchem
CAS No.: 35716-89-3
VCID: VC11988492
InChI: InChI=1S/C6H9N3O/c1-9(2)5-3-4-6(10)8-7-5/h3-4H,1-2H3,(H,8,10)
SMILES: CN(C)C1=NNC(=O)C=C1
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

3(2H)-Pyridazinone,6-(dimethylamino)-

CAS No.: 35716-89-3

Cat. No.: VC11988492

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Pyridazinone,6-(dimethylamino)- - 35716-89-3

Specification

CAS No. 35716-89-3
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 3-(dimethylamino)-1H-pyridazin-6-one
Standard InChI InChI=1S/C6H9N3O/c1-9(2)5-3-4-6(10)8-7-5/h3-4H,1-2H3,(H,8,10)
Standard InChI Key NORFHVKBYQMRNZ-UHFFFAOYSA-N
SMILES CN(C)C1=NNC(=O)C=C1
Canonical SMILES CN(C)C1=NNC(=O)C=C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

3(2H)-Pyridazinone,6-(dimethylamino)- features a six-membered pyridazinone ring, a lactam structure with two adjacent nitrogen atoms. The dimethylamino (-N(CH3_3)2_2) group at the 6-position introduces electron-donating properties, influencing the compound’s reactivity and interaction with biological targets . The carbonyl group at the 3-position contributes to hydrogen-bonding capabilities, critical for binding to enzymes such as monoamine oxidases (MAOs) .

Physicochemical Properties

The molecular formula of 3(2H)-Pyridazinone,6-(dimethylamino)- is C8_8H10_{10}N4_4O, with a molecular weight of 178.20 g/mol. Spectroscopic data (IR and 1^1H-NMR) confirm the presence of the lactam carbonyl (IR: 1672 cm1^{-1}) and dimethylamino protons (1^1H-NMR: δ 2.98 ppm) . The planar structure of the pyridazinone ring facilitates π-π stacking interactions, as observed in molecular docking studies with MAO-B .

Synthetic Methodologies

Condensation Reactions in Acetic Anhydride

A robust synthesis route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride. This one-pot method yields pyridazinones via intermediate alkylidene formation, followed by cyclization and dehydration . For example, refluxing 3-oxo-2-(4-nitrophenylhydrazono)propanal with cyanoacetic acid in acetic anhydride produces 6-(dimethylamino)-3(2H)-pyridazinone derivatives in >80% yield .

Post-Synthetic Modifications

The acetyl group at the 6-position can be further functionalized. Treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) generates enaminone intermediates, which react with aminoazoles to form azolo[1,5-a]pyrimidine hybrids . These modifications expand the compound’s applicability in drug discovery.

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

3(2H)-Pyridazinone,6-(dimethylamino)- derivatives exhibit potent MAO-B inhibition, a target for neurodegenerative diseases. Compound T6 (6-(3-bromo-2-fluorophenyl)-substituted analogue) shows an IC50_{50} of 0.013 µM against MAO-B, surpassing reference inhibitors like selegiline. The meta-bromo substitution enhances hydrophobic interactions with Tyr326 and Ile316 in MAO-B’s active site .

Table 1: MAO-B Inhibitory Potencies of Selected Derivatives

CompoundSubstituentIC50_{50} (µM)Selectivity Index (MAO-B/MAO-A)
T34-Cl0.039107.4
T63-Br0.013120.8
T74-Br0.14545.6

Analgesic and Anti-Inflammatory Effects

Pyridazinone derivatives demonstrate significant analgesic activity by inhibiting cyclooxygenase-2 (COX-2) and modulating arachidonic acid pathways. In murine models, 6-phenyl-3(2H)-pyridazinone analogues reduce inflammation by 68% at 50 mg/kg, comparable to diclofenac . The dimethylamino group enhances solubility, improving bioavailability and reducing gastrointestinal toxicity .

Pharmacological Applications

Neuroprotective Agents

The high selectivity of T6 for MAO-B (SI = 120.8) positions it as a candidate for Alzheimer’s disease. Reversibility studies confirm that inhibition is competitive (Ki_i = 0.0071 µM for T6), minimizing off-target effects . Cytotoxicity assays in L929 fibroblasts reveal low toxicity (IC50_{50} = 120.6 µM), supporting its safety profile .

Comparative Analysis with Structural Analogues

Table 2: Biological Activities of Pyridazinone Derivatives

CompoundSubstituentsActivityIC50_{50}/EC50_{50}
6-(Dimethylamino)-3(2H)-pyridazinone-N(CH3_3)2_2 at C6MAO-B inhibition0.013 µM
4-Chloro-5-(dimethylamino)-2-phenyl--Cl at C4Herbicidal10 ppm
6-Phenyl-3(2H)-pyridazinone-Ph at C6Analgesic50 mg/kg

The dimethylamino group’s electron-donating nature enhances MAO-B binding affinity compared to chloro or phenyl substituents. Conversely, halogenated derivatives excel in herbicidal roles due to increased electrophilicity .

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